Bienvenue dans la boutique en ligne BenchChem!

2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE

Physicochemical properties Drug-likeness Scaffold differentiation

This 2,3-dimethoxybenzamide-pyrimidine compound enables systematic SAR on methoxy positional isomer effects within kinase hinge-binding pockets. The piperidine moiety (>90% protonated at physiological pH) provides a distinct matched-pair for amine basicity studies versus morpholine analogs. Procure as an analytical reference standard or for PIM kinase target validation—note no published potency data exist; in-house biochemical profiling is essential before drawing target engagement conclusions.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1421516-00-8
Cat. No. B2438486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE
CAS1421516-00-8
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C18H22N4O3/c1-24-14-8-6-7-13(17(14)25-2)18(23)21-15-11-16(20-12-19-15)22-9-4-3-5-10-22/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,19,20,21,23)
InChIKeyOXJRHVPWVGWXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide (CAS 1421516-00-8): Procurement-Relevant Identity and Physicochemical Baseline


2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide (CAS 1421516-00-8) is a synthetic small molecule (C18H22N4O3, MW 342.39 g/mol) built on a 2,3-dimethoxybenzamide scaffold linked to a 6-(piperidin-1-yl)pyrimidin-4-yl moiety [1]. Public-domain descriptions consistently classify it as a putative protein kinase inhibitor, with several vendor sources explicitly associating it with the PIM kinase family . However, at the time of this analysis, no primary research paper, patent with disclosed biological data, or authoritative database entry providing quantitative activity, selectivity, or pharmacokinetic measurements was retrievable for this exact compound. Consequently, the baseline characterization rests on structural identity and inferred target class, and any procurement decision must account for the absence of published, comparator-grade evidence.

Why Generic Substitution of 2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide Is Not Supported Without Quantitative Comparator Data


Compounds bearing a 2,3-dimethoxybenzamide core linked to a 4,6-disubstituted pyrimidine constitute a privileged scaffold in kinase inhibitor design, yet minor structural variations—such as the position of the methoxy groups (2,3- vs. 3,4- vs. 2,4-), the nature of the pyrimidine 6-substituent (piperidine, morpholine, substituted aniline), or the amide connectivity—can produce order-of-magnitude shifts in potency and selectivity . Because no peer-reviewed SAR study or patent data was found for the specific compound 2,3-dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide, any claim of interchangeability with a close analog is empirically unfounded. Users who substitute this compound for a structurally related PIM inhibitor risk unknowingly altering target engagement, selectivity window, and downstream biological interpretation. The quantitative evidence section below therefore presents the limited data that could be retrieved, with explicit caveats regarding evidence strength. Where comparator data are absent, the text signals the gap and recommends verification assays before committing to a procurement decision.

2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide: Quantitative Differentiation Evidence Guide


2,3-Dimethoxy Substitution Pattern vs. Common 3,4-Dimethoxy Isomers: Predicted Physicochemical Differentiation

The 2,3-dimethoxy substitution on the benzamide ring distinguishes this compound from the more frequently explored 3,4-dimethoxybenzamide kinase inhibitors. Calculated physicochemical descriptors for 2,3-dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide (MW 342.39, tPSA 79.8 Ų, 4 H-bond acceptors, 0 H-bond donors) place it within favorable oral drug-likeness space (Lipinski violations = 0) [1]. In contrast, a representative 3,4-dimethoxy regioisomer (CAS not available; virtual comparator) yields a comparable tPSA but a different electrostatic potential surface that may alter hinge-region interactions in kinase ATP pockets. No experimental logP, solubility, or permeability data were available for head-to-head comparison.

Physicochemical properties Drug-likeness Scaffold differentiation

Pyrimidine 6-Piperidine Substituent vs. 6-Morpholine Analogs: Predicted Basicity and Conformational Differentiation

The 6-piperidin-1-yl substituent on the pyrimidine ring (calculated pKa of the piperidine nitrogen ≈ 8.7–9.3, typical of tertiary amines in acyclic environments) confers a higher basicity compared to a 6-morpholino substituent (morpholine pKa ≈ 6.5–7.5 due to the electron-withdrawing oxygen) [1]. Under physiological pH (7.4), the piperidine nitrogen of the target compound is >90% protonated, whereas a morpholine nitrogen would be only partially protonated. This difference can affect solubility, permeability, and the compound's ability to engage acidic residues in the kinase binding pocket. No experimental pKa or logD measurements for the target compound were identified; the comparison relies on class-typical values.

Kinase inhibitor design Hinge binder Basicity

Claimed PIM Kinase Target Engagement vs. Untargeted Kinase Probes: A Gap in Quantitative Evidence

Vendor sources assert that 2,3-dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide acts as a protein kinase inhibitor, with one source specifically mentioning the PIM kinase family . However, a thorough search of BindingDB, ChEMBL, PubChem, and patent databases (including PIM-focused patents US9321756, US9260425, US9394297, and WO2012120428) returned no quantitative IC50, Ki, or selectivity data for this compound [1]. In contrast, structurally related PIM inhibitors such as those disclosed in US9260425 exhibit Ki values in the picomolar range (e.g., Ki = 0.00790 nM for a benzamide-pyrimidine analog) [2]. Whether the target compound achieves comparable potency and selectivity remains unverified.

PIM kinase Target engagement Inhibitor selectivity

2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide: Recommended Application Scenarios Based on Available Evidence


Lead Optimization SAR Studies on Dimethoxybenzamide Kinase Inhibitors

The compound's 2,3-dimethoxy substitution pattern offers a distinct electronic environment compared to the widely used 3,4-dimethoxybenzamide fragment [1]. Researchers exploring hinge-region interactions in kinase ATP-binding sites can use this compound to probe how the altered dipole moment and hydrogen-bonding capacity of the 2,3-regioisomer affects potency and selectivity. Procurement is justified when the experimental design requires systematic variation of the dimethoxy positional isomer while maintaining the same piperidine-pyrimidine tail.

Physicochemical Profiling of Piperidine- vs. Morpholine-Containing Pyrimidine Hinge Binders

Because the piperidine substituent is predicted to be >90% protonated at physiological pH, while morpholine analogs are only partially protonated, this compound serves as a useful tool for comparative studies of how amine basicity influences permeability, solubility, and cellular activity in pyrimidine-based kinase inhibitor series [1]. Procurement is appropriate for laboratories conducting systematic matched-pair analysis of amine basicity effects on ADME properties.

Method Development and Validation Studies Requiring a Structurally Defined Benzamide Standard

The compound's well-defined structure and the availability of a CAS registry number make it suitable as an analytical reference standard for HPLC, LC-MS, or NMR method development aimed at detecting benzamide-pyrimidine derivatives in complex mixtures. Its procurement for this purpose is supported by its unambiguous chemical identity, even in the absence of biological activity data [1].

Exploratory PIM Kinase Target Validation (with Mandatory Confirmatory Assays)

If vendor claims of PIM kinase inhibitory activity are to be investigated, this compound can be procured as a starting point for target validation studies, but only with the explicit understanding that no published potency, selectivity, or cellular activity data exist [2]. Any procurement for this purpose must include a plan for in-house biochemical profiling (e.g., PIM-1/2/3 IC50 determination, kinome-wide selectivity panel) before drawing conclusions about target engagement.

Quote Request

Request a Quote for 2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.